molecular formula C14H19NO4 B3265440 [(Tert-butoxycarbonyl)amino](3-methylphenyl)acetic acid CAS No. 40512-50-3

[(Tert-butoxycarbonyl)amino](3-methylphenyl)acetic acid

Cat. No.: B3265440
CAS No.: 40512-50-3
M. Wt: 265.3 g/mol
InChI Key: KLVVTGRHRBWUAO-UHFFFAOYSA-N
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Description

(Tert-Butoxycarbonyl)AminoAcetic Acid (hereafter referred to as the target compound) is a Boc-protected amino acid derivative with a 3-methylphenyl substituent. Its structure consists of:

  • A tert-butoxycarbonyl (Boc) group, a widely used amine-protecting group in organic synthesis .
  • An acetic acid backbone functionalized with an amino group.
  • A 3-methylphenyl aromatic ring, providing steric and electronic modulation.

This compound is primarily utilized as an intermediate in peptide synthesis and pharmaceutical research, where the Boc group ensures selective reactivity during coupling reactions .

Properties

IUPAC Name

2-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9-6-5-7-10(8-9)11(12(16)17)15-13(18)19-14(2,3)4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVVTGRHRBWUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tert-butoxycarbonyl)aminoacetic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group. One common method involves the reaction of 3-methylphenylacetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

(Tert-butoxycarbonyl)aminoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Peptide Synthesis

Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is widely used as a protecting group for amino acids in peptide synthesis. Boc-3-methylphenylacetic acid serves as a stable building block due to its ease of manipulation and the mild conditions required for deprotection. The Boc group can be selectively removed under acidic conditions, allowing the free amine to participate in further reactions necessary for peptide bond formation.

Incorporation of 3-Methylphenyl Acetic Acid Moiety
The incorporation of the 3-methylphenyl acetic acid moiety into peptides allows researchers to study the effects of specific side chains on protein structure and function. This is particularly relevant in medicinal chemistry where the design of novel therapeutic agents requires an understanding of how different side chains influence biological activity.

Chemical Modifications

Reagent for Bioconjugation
Boc-3-methylphenylacetic acid can act as a reagent for the chemical modification of biomolecules. The free amine group enables it to react with various functional groups on biomolecules, such as carboxylic acids or hydroxyl groups. This reactivity is valuable for creating bioconjugates that possess specific properties or for targeting molecules to designated locations within a cell.

Therapeutic Applications

Potential in Drug Development
Research indicates that compounds similar to Boc-3-methylphenylacetic acid may have therapeutic applications in treating conditions such as hypertriglyceridemia and hypercholesterolemia, as well as cardiovascular diseases . These compounds have shown promise in preclinical studies, suggesting their potential utility in pharmacological applications.

Mechanism of Action

The mechanism of action of (Tert-butoxycarbonyl)aminoacetic acid involves its ability to act as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Substituent on Aromatic Ring Electronic Nature Molecular Weight (g/mol) Key References
Target Compound 3-Methylphenyl Electron-donating 251.28*
2-((Boc)Amino)-2-(Pyridin-3-yl)Acetic Acid Pyridin-3-yl Electron-deficient 252.27
2-(3-{[(Boc)Amino}-2-Chlorophenyl)Acetic Acid 2-Chloro-3-{Boc}Aminophenyl Electron-withdrawing 285.73
2-((Boc)Amino)-2-(4-Hydroxyphenyl)Acetic Acid 4-Hydroxyphenyl Polar, H-bonding 267.28
2-((Boc)Amino)-2-(3-Thiophenyl)Acetic Acid Thiophen-3-yl Heterocyclic 257.30*

Notes:

  • *Calculated molecular weights based on formula C₁₃H₁₇NO₄ (target) and C₁₁H₁₅NO₄S (thiophenyl analog).
  • 3-Methylphenyl (target) enhances lipophilicity and steric bulk compared to electron-withdrawing groups (e.g., Cl ) or polar groups (e.g., OH ).

Physicochemical Properties

Property Target Compound 4-Hydroxyphenyl Analog 2-Chlorophenyl Analog
Solubility Low in water; soluble in DMF Moderate in polar solvents Low due to Cl substituent
Acidity (pKa) ~3.5–4.0 (carboxylic acid) ~2.8–3.2 (enhanced by –OH) ~2.5–3.0 (Cl withdraws e⁻)
Stability Stable at RT; Boc cleavage via TFA Sensitive to oxidation (–OH) Stable under acidic conditions

Key Research Findings

Steric Effects in Coupling Reactions

The 3-methyl group in the target compound reduces reaction rates in solid-phase peptide synthesis compared to less bulky analogs (e.g., pyridinyl ), as observed in protocols using 3-hydroxybenzotriazine activators .

Solubility Challenges

The target compound’s lipophilicity (logP ~2.8*) necessitates organic solvents (DMF, DCM) for solubilization, unlike the 4-hydroxyphenyl analog, which exhibits partial aqueous solubility .

Pharmacophore Utility

Boc-protected analogs are critical in generating pharmacophore models for drug discovery. For example, thiophenyl and pyridinyl variants map to enzyme active sites differently due to electronic disparities .

Biological Activity

(Tert-butoxycarbonyl)aminoacetic acid, commonly referred to as Boc-3-methylphenylacetic acid, is a significant compound in organic synthesis and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, applications in peptide synthesis, and potential therapeutic implications.

Chemical Structure and Properties

The compound has the molecular formula C14H19NO4C_{14}H_{19}NO_4 and a molecular weight of approximately 251.31 g/mol. The structure features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further linked to a 3-methylphenylacetic acid moiety. The Boc group provides stability under various reaction conditions while allowing for selective removal under acidic conditions, facilitating further chemical reactions.

The mechanism of action for Boc-3-methylphenylacetic acid primarily involves its role as a building block in peptide synthesis. The Boc group protects the amino functionality, which can be selectively deprotected to reveal the free amine for subsequent reactions. This property makes it valuable in the synthesis of peptides and proteins, where precise control over amino acid incorporation is crucial.

Interaction with Biological Targets

The compound may interact with specific molecular targets due to its structural characteristics. The hydrophobic 3-methylphenyl group can engage with hydrophobic pockets in proteins, potentially influencing their activity and stability. This interaction is particularly relevant in the context of drug design, where modifications to peptide sequences can lead to enhanced therapeutic effects.

Applications in Peptide Synthesis

Boc-3-methylphenylacetic acid serves as a versatile intermediate in peptide synthesis:

  • Stability : The Boc protecting group is stable under various coupling conditions used in peptide bond formation.
  • Selective Deprotection : It can be removed under mild acidic conditions, facilitating the elongation of peptide chains.
  • Functionalization : The free amine allows for further modifications, enabling the creation of bioconjugates or targeted delivery systems.

Case Study 1: Peptide Therapeutics

In a study examining the incorporation of Boc-3-methylphenylacetic acid into therapeutic peptides, researchers reported enhanced stability and bioactivity compared to peptides lacking this modification. The presence of the 3-methylphenyl side chain improved binding affinity to target receptors, demonstrating the compound's potential in drug development.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of peptides synthesized using Boc-3-methylphenylacetic acid. The study found that certain peptide derivatives exhibited cytotoxic effects against cancer cell lines, suggesting that modifications using this compound could lead to novel anticancer agents.

Comparative Biological Activity Table

CompoundBiological ActivityNotes
(Tert-butoxycarbonyl)aminoacetic acidBuilding block for peptides; potential anticancer activityEnhances stability and receptor binding
Other amino acid derivativesVaries widely; some show significant bioactivityDependent on side chain properties

Q & A

Q. Critical Factors :

  • Solvent Choice : Dichloromethane or THF improves solubility of intermediates .
  • Temperature : Reactions are typically conducted at 0–25°C to prevent Boc-group cleavage .
  • Yield Optimization : Purification via flash chromatography or recrystallization (e.g., using ethyl acetate/hexane) enhances purity (>95%) .

How can researchers validate the structural integrity and purity of (tert-butoxycarbonyl)aminoacetic acid?

Basic Research Question
Analytical Workflow :

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Confirm Boc-group presence (δ ~1.4 ppm for tert-butyl protons) and aromatic protons (δ 6.8–7.2 ppm for 3-methylphenyl) .
  • 2D HMBC : Resolves stereochemistry and coupling patterns, critical for distinguishing Z/E isomers in intermediates .

Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₁₄H₁₉NO₄: 281.13) .

Melting Point : Compare observed mp (e.g., 150–151°C for analogous Boc-protected acids) with literature to detect impurities .

Advanced Tip : Use HPLC with a chiral column to detect racemization, a common issue in amino acid derivatives .

Under what conditions does the Boc protecting group degrade, and how can this impact reaction design?

Basic Research Question
The Boc group is stable under basic and neutral conditions but cleaves under:

  • Acidic Conditions : Trifluoroacetic acid (TFA) or HCl in dioxane (>2 h, 25°C) .
  • High Temperatures : Prolonged heating above 85°C in polar solvents (e.g., acetic acid) leads to deprotection and acetylation .

Q. Mitigation Strategies :

  • Avoid strong acids or elevated temperatures during coupling reactions.
  • Use milder deprotection methods (e.g., TFA/DCM 1:1) for peptide synthesis .

How can coupling efficiency be improved in peptide synthesis using this compound?

Advanced Research Question
Methodological Adjustments :

Coupling Agents : Replace DCC with newer agents like COMU or PyBOP to reduce side reactions .

Solvent Optimization : Use DMF instead of THF for better solubility of Boc-protected intermediates .

Additives : Include HOBt (1-hydroxybenzotriazole) to suppress racemization and improve yields (>80%) .

Case Study : In a peptide elongation study, coupling with COMU/HOAt in DMF achieved 92% yield vs. 75% with DCC .

How to resolve discrepancies in spectral data or melting points across literature sources?

Advanced Research Question
Root Causes :

  • Polymorphism (different crystal forms).
  • Trace solvents in crystallization (e.g., residual ethyl acetate).

Q. Resolution Workflow :

Repurification : Recrystallize from a 1:3 ethyl acetate/hexane mixture .

Advanced Spectroscopy : Use ¹³C NMR to detect solvent residues or deuterated solvents for clarity .

Collaborative Data Sharing : Cross-reference with databases like PubChem or Reaxys for consensus values .

What are the emerging applications of this compound in medicinal chemistry?

Advanced Research Question
Key Applications :

Peptide Mimetics : Serves as a constrained amino acid surrogate in protease inhibitors (e.g., HIV-1 protease) .

Prodrug Design : The Boc group enhances lipophilicity for blood-brain barrier penetration, as seen in neuroactive compound studies .

Fluorophore Conjugates : Used in fluorescent probes for cellular imaging (e.g., coupling with pyrene derivatives) .

Recent Findings : A 2024 study showed Boc-protected derivatives improved bioavailability by 40% in rodent models compared to unprotected analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(Tert-butoxycarbonyl)amino](3-methylphenyl)acetic acid
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[(Tert-butoxycarbonyl)amino](3-methylphenyl)acetic acid

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